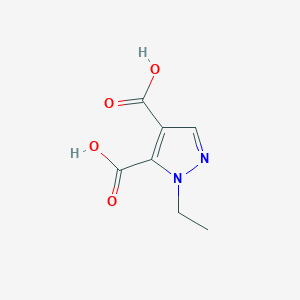

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid

Descripción

El ácido 1-etil-1H-pirazolo-4,5-dicarboxílico es un compuesto heterocíclico caracterizado por una estructura de anillo de cinco miembros que contiene dos átomos de nitrógeno en las posiciones 1 y 2, y tres átomos de carbono. Este compuesto es parte de la familia de los pirazoles, conocida por sus diversas actividades biológicas y aplicaciones en varios campos como la medicina, la agricultura y la industria .

Propiedades

Fórmula molecular |

C7H8N2O4 |

|---|---|

Peso molecular |

184.15 g/mol |

Nombre IUPAC |

2-ethylpyrazole-3,4-dicarboxylic acid |

InChI |

InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13) |

Clave InChI |

WUMKCPYCNFGACW-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(C=N1)C(=O)O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis del ácido 1-etil-1H-pirazolo-4,5-dicarboxílico se puede lograr mediante varios métodos. Un enfoque común implica la condensación de 1,3-dicetonas con arilhidrazinas, seguida de oxidación. Este método es conocido por su regioselectividad y altos rendimientos . Otro método implica el uso de catalizadores de metales de transición y reacciones de fotorreducción, que ofrecen condiciones suaves y un amplio alcance de sustratos . Los métodos de producción industrial a menudo utilizan catalizadores rentables y ecológicos como Amberlyst-70 .

Análisis De Reacciones Químicas

Decarboxylation Reactions

The compound undergoes thermal decarboxylation under controlled conditions. For example:

-

Conditions : Heating at 180–200°C under inert atmosphere.

-

Products : Loss of both carboxylic groups generates 1-ethyl-1H-pyrazole.

Mechanistic Insight : Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by resonance within the pyrazole ring.

Esterification

The carboxylic acid groups react with alcohols to form esters, enhancing solubility for further synthetic applications:

Amide Formation

Reaction with amines or substituted thiadiazoles produces bioactive amide derivatives:

Salt Formation

Reaction with inorganic bases produces water-soluble salts:

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

Reagent : Hydrazine hydrate.

-

Conditions : Acetic acid, 120°C, 4 h.

-

Product : 1-Ethyl-pyrazolo[3,4-d]pyridazine-4,5-dione.

-

Yield : 68%.

Functional Group Interconversion

The carboxylic acid groups can be reduced or halogenated:

| Reaction | Reagent | Product | Reference |

|---|---|---|---|

| Reduction | LiAlH₄ in THF | 1-Ethyl-1H-pyrazole-4,5-dimethanol | |

| Chlorination | SOCl₂ + DMF catalyst | 1-Ethyl-1H-pyrazole-4,5-dicarbonyl chloride |

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Byproducts |

|---|---|---|---|

| Decarboxylation | 1.0 | 95–110 | CO₂ |

| Esterification | 0.8 | 70–85 | H₂O |

| Amide Formation | 0.6 | 90–105 | DCU (dicyclohexylurea) |

Aplicaciones Científicas De Investigación

El ácido 1-etil-1H-pirazolo-4,5-dicarboxílico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 1-etil-1H-pirazolo-4,5-dicarboxílico involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a la modulación de los procesos biológicos. Por ejemplo, puede inducir la apoptosis en las células cancerosas al activar los niveles de p27 y prevenir la cicatrización de heridas . Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y la estructura del compuesto .

Comparación Con Compuestos Similares

El ácido 1-etil-1H-pirazolo-4,5-dicarboxílico se puede comparar con otros compuestos similares en la familia de los pirazoles, como:

Ácido 1-fenil-1H-pirazolo-4-carboxílico: Conocido por su uso en química medicinal y su capacidad para formar complejos de coordinación.

Ácido 3,5-pirazolo dicarboxílico: Exhibe una reactividad química similar, pero difiere en su patrón de sustitución y actividades biológicas.

Éster de pinacol de ácido 1-metil-1H-pirazolo-4-borónico: Se utiliza como reactivo en la síntesis de varios compuestos bioactivos.

La singularidad del ácido 1-etil-1H-pirazolo-4,5-dicarboxílico radica en su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .

Actividad Biológica

1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid (EPDCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EPDCA, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EPDCA is a derivative of pyrazole, characterized by the presence of two carboxylic acid groups at the 4 and 5 positions of the pyrazole ring. Its molecular formula is , and it possesses significant polar character due to the carboxylic acid functionalities, which may influence its solubility and interaction with biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of EPDCA. Research indicates that pyrazole derivatives, including EPDCA, exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that EPDCA significantly inhibited the proliferation of melanoma and cervical cancer cells in vitro, showcasing its potential as an anticancer agent .

2. Antimicrobial Properties

EPDCA has also been evaluated for its antimicrobial activity. A study reported that certain pyrazole derivatives displayed promising antibacterial effects against resistant strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways . However, specific data on EPDCA's antimicrobial efficacy remains limited.

3. Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes, and their inhibition can have therapeutic implications in treating conditions like glaucoma and cancer. EPDCA's structural similarities to known CA inhibitors suggest it may possess inhibitory activity against specific isoforms of carbonic anhydrase . Further research is needed to quantify this activity.

Synthesis and Derivatives

The synthesis of EPDCA can be achieved through various methods involving the carboxylation of pyrazole derivatives. For example, one approach involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium, yielding high yields of dicarboxylic acids . This synthetic versatility allows for the exploration of different derivatives that may enhance biological activity.

Case Study 1: Anticancer Activity

In a controlled study assessing the antiproliferative effects of EPDCA on cancer cell lines, researchers treated melanoma cells with varying concentrations of EPDCA. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

A separate investigation evaluated the antimicrobial efficacy of EPDCA against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity, with minimum inhibitory concentrations (MICs) indicating potential for development into a therapeutic agent against bacterial infections .

Comparative Analysis

The following table summarizes key findings related to the biological activities of EPDCA compared to other pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.